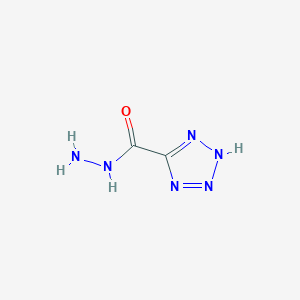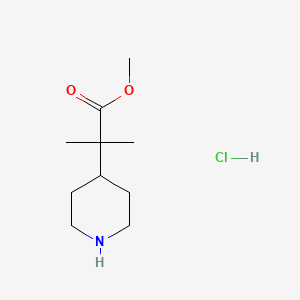
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
Übersicht
Beschreibung
“Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 207.70 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is involved in the synthesis of diverse organic compounds. For instance, it has been utilized in the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate. This reaction facilitated the creation of novel 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates (D’hooghe et al., 2009).
- Another research involved exploring nitrogen heterocyclic periphery around the core of fasiglifam (TAK‐875), an advanced agonist of free fatty acid receptor 1, for potential therapeutic intervention in type 2 diabetes. This compound derivatives were part of the compounds examined (Lukin et al., 2020).
Applications in Pharmacology
- In pharmacological research, this compound's derivatives have been studied for their potential as drug candidates. One study focused on the pharmacological characterization of a novel κ-opioid receptor antagonist, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Applications in Biochemical Studies
- Research on acetylcholinesterase inhibitors identified derivatives of this compound as potent inhibitors. These compounds showed selective affinity for acetylcholinesterase over butyrylcholinesterase, indicating potential therapeutic applications (Sugimoto et al., 1995).
Role in Agricultural Chemistry
- The compound's derivatives have also been researched for their effects on plant growth and development. For example, certain derivatives were found to have significant growth-promoting activity in plants, suggesting applications in agriculture (Omirzak et al., 2013).
Contributions to Material Science
- In material science, this compound derivatives have been used in the synthesis of fluorescent sensors for detecting metal ions in aqueous solutions, demonstrating their utility in environmental monitoring and analysis (Wang et al., 2014).
Potential in Neuroprotective Treatments
- Derivatives of this compound have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promise as neuroprotective agents for conditions such as brain injuries and neurodegenerative diseases (Chenard et al., 1995).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHHEUNCVXNNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861451-21-0 | |
| Record name | methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

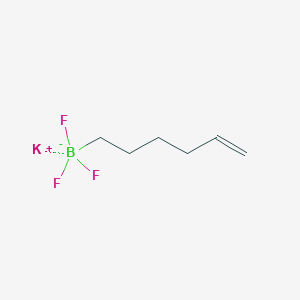

![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)
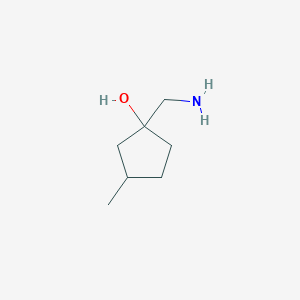
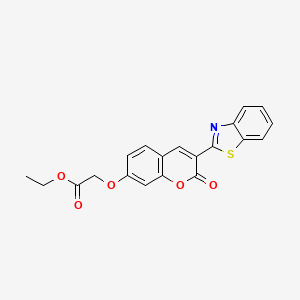
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

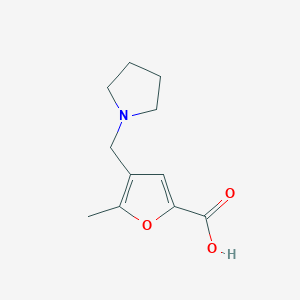
![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
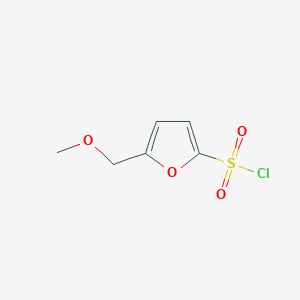
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)
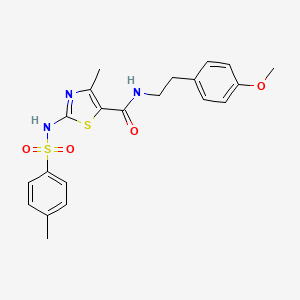
![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)
